FABP4 Binding Affinity Advantage
BMS-309403 inhibits FABP4 with a Ki of <2 nM, which is substantially more potent than the pan-FABP inhibitor HTS01037, which has a reported Ki of 0.67 μM (670 nM) for FABP4 . This represents a >335-fold difference in target binding affinity. The Ki for BMS-309403 was determined using a competitive binding assay with the fatty-acid-binding pocket of FABP4 [1].
| Evidence Dimension | FABP4 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 2 nM |
| Comparator Or Baseline | HTS01037 Ki = 0.67 μM (670 nM) |
| Quantified Difference | >335-fold higher potency |
| Conditions | Competitive binding assay targeting the fatty-acid-binding pocket of FABP4 [1] |
Why This Matters
This magnitude of potency difference dictates the effective working concentration range in cellular assays and directly impacts the feasibility of achieving full target engagement in vivo, making BMS-309403 the preferred choice for studies requiring robust FABP4 inhibition.
- [1] Sulsky R, et al. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP). Bioorg Med Chem Lett. 2007;17(12):3511-5. View Source
